Asymmetric 2H-Pyrrole Synthesis
The synthesis of chiral 2H-pyrroles, a class to which 5-(4-methoxyphenyl)-2H-pyrrole belongs, can be achieved with high levels of enantioselectivity and yield through advanced catalytic methods. A Pd-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles has been reported to yield polysubstituted 2H-pyrroles with up to 97% enantiomeric excess (ee) and >95:5 regioselectivity [1]. While this specific methodology does not directly reference 5-(4-methoxyphenyl)-2H-pyrrole, it establishes a quantitative benchmark for the enantioselective synthesis of chiral 2H-pyrrole scaffolds. The procurement value of 5-(4-methoxyphenyl)-2H-pyrrole lies in its potential as a substrate or intermediate for such transformations, a capability that simpler, achiral 2H-pyrroles lack.
| Evidence Dimension | Synthetic Enantioselectivity |
|---|---|
| Target Compound Data | Not directly reported; class benchmark established at up to 97% ee |
| Comparator Or Baseline | Achiral 2H-pyrrole synthesis methods |
| Quantified Difference | Enantioselective synthesis enables access to chiral products (up to 97% ee), which is unattainable with non-asymmetric methods. |
| Conditions | Pd-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles |
Why This Matters
The availability of enantioselective synthetic routes is critical for accessing specific stereoisomers of 2H-pyrrole derivatives, a key consideration for research groups focused on chiral drug discovery.
- [1] Zhuo C-X, Cheng Q, Liu W-B, Zhao Q, You S-L. Highly regio- and enantioselective synthesis of polysubstituted 2H-pyrroles via Pd-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles. J Am Chem Soc. 2014;136(18):6590-6593. View Source
